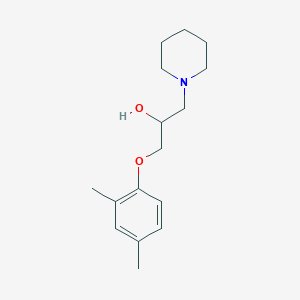![molecular formula C12H16N4O3S B259209 5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide](/img/structure/B259209.png)
5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as IMB-3 and is a sulfonamide derivative that has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of IMB-3 involves its ability to inhibit the activity of carbonic anhydrase enzymes. This inhibition results in a decrease in the production of bicarbonate ions, which are essential for various physiological processes. The inhibition of carbonic anhydrase enzymes has been linked to the treatment of various diseases such as glaucoma, epilepsy, and cancer.
Biochemical and Physiological Effects:
IMB-3 has been shown to have various biochemical and physiological effects in scientific studies. It has been found to inhibit the activity of carbonic anhydrase enzymes, which can lead to a decrease in the production of bicarbonate ions. This decrease in bicarbonate ions can result in a decrease in the acidity of the body, which can have various physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using IMB-3 in lab experiments is its ability to selectively inhibit the activity of carbonic anhydrase enzymes. This selectivity can be useful in studying the role of these enzymes in various physiological processes. However, one of the limitations of using IMB-3 is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of IMB-3. One potential direction is the development of more potent and selective inhibitors of carbonic anhydrase enzymes. Another direction is the study of the potential applications of IMB-3 in the treatment of various diseases such as glaucoma, epilepsy, and cancer. Additionally, the study of the potential toxicity of IMB-3 and its effects on various physiological processes is an important future direction.
Synthesemethoden
The synthesis of IMB-3 involves a multi-step process that includes the reaction of 2-bromo-5-isopropylphenol with sodium methoxide to produce the corresponding methoxy derivative. This intermediate compound is then reacted with 1H-[1,2,4]triazole-3-amine to produce the final product, IMB-3.
Wissenschaftliche Forschungsanwendungen
IMB-3 has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential use as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in various physiological processes such as acid-base balance, respiration, and bone resorption.
Eigenschaften
Produktname |
5-Isopropyl-2-methoxy-N-(1H-[1,2,4]triazol-3-yl)-benzenesulfonamide |
|---|---|
Molekularformel |
C12H16N4O3S |
Molekulargewicht |
296.35 g/mol |
IUPAC-Name |
2-methoxy-5-propan-2-yl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H16N4O3S/c1-8(2)9-4-5-10(19-3)11(6-9)20(17,18)16-12-13-7-14-15-12/h4-8H,1-3H3,(H2,13,14,15,16) |
InChI-Schlüssel |
GLEHCGGECQRJGC-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC=NN2 |
Kanonische SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=NC=NN2 |
Löslichkeit |
26.7 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(4-chlorophenyl)-2-(methylsulfanyl)-1H-imidazol-4-yl]-2H-chromen-2-one](/img/structure/B259128.png)
![2-[5-(ethylsulfonyl)-2-hydroxyphenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B259131.png)
![N-(furan-2-ylmethyl)-2-[(4'-methylbiphenyl-4-yl)oxy]acetamide](/img/structure/B259132.png)
![2-[(4'-methyl[1,1'-biphenyl]-4-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B259133.png)


![Ethyl 2-{[2-(1-azepanyl)acetyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B259139.png)
![Ethyl 5-acetyl-4-methyl-2-{[3-(2-thienyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B259140.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B259146.png)


![3-amino-4-(2-chlorophenyl)-2-(thiophene-2-carbonyl)-5,7-dihydro-4H-thieno[2,3-b]pyridin-6-one](/img/structure/B259150.png)
![1-[2-Furyl(2-oxo-1-pyrrolidinyl)methyl]-2-pyrrolidinone](/img/structure/B259153.png)
